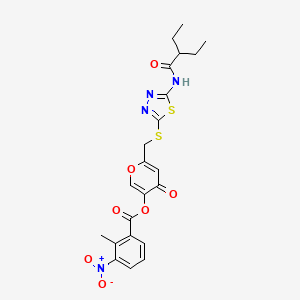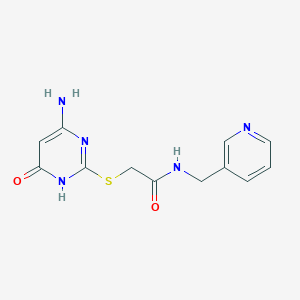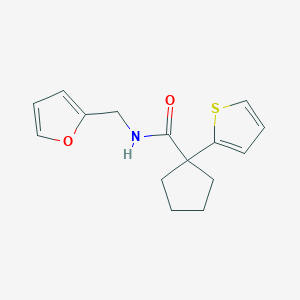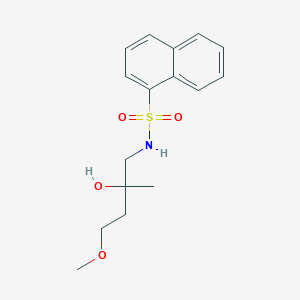
(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid is a non-proteinogenic amino acid derivative. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound’s structure includes an allyloxycarbonyl group, which provides additional functionality for synthetic applications.
科学的研究の応用
(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic peptides.
Industry: Utilized in the production of specialized polymers and materials with unique properties
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid typically involves multiple steps. One common method includes the use of Fmoc-protected Garner’s aldehyde as a starting material. The synthesis proceeds through a series of reactions, including the Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The final product is obtained after several purification steps.
Industrial Production Methods
Industrial production of this compound may involve the use of engineered bacteria containing specific enzymes, such as carbonyl reductase, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and suitable for large-scale production due to its high yield and substrate versatility .
化学反応の分析
Types of Reactions
(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for addition reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs. These products can be further utilized in synthetic applications or as intermediates in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
(2S,3R)-3-methylglutamate: Another non-proteinogenic amino acid with similar synthetic applications.
(2S,3S)-3-methylglutamine: Used in the synthesis of cytotoxic marine peptides.
(2S,3S)-3-hydroxyanthranilic acid: Known for its role in various biochemical pathways
Uniqueness
(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid is unique due to its combination of the Fmoc protecting group and the allyloxycarbonyl functionality. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and various research applications.
特性
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXIYKRKUGABN-XOBRGWDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)
![3-FLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE](/img/structure/B2469648.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2469650.png)
![2-(3-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2469651.png)


![methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate](/img/structure/B2469656.png)


